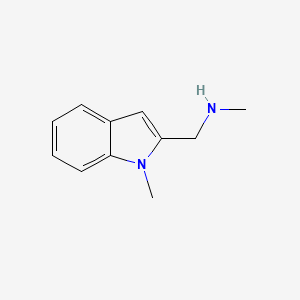

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine

Übersicht

Beschreibung

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine is a compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine typically involves the reaction of 1-methylindole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the methanamine derivative. The general reaction scheme is as follows:

Starting Materials: 1-methylindole, formaldehyde, methylamine.

Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

Procedure: The 1-methylindole is reacted with formaldehyde and methylamine in the presence of an acid catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced amine form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: this compound reduced amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the anticancer properties of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine and its derivatives. These compounds have been evaluated for their antiproliferative activities against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer).

Case Study: Antiproliferative Activity

A derivative of this compound demonstrated significant antiproliferative activity with the following IC50 values:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

Mechanistic studies indicated that compound 7d induced apoptosis in a dose-dependent manner and inhibited tubulin polymerization, similar to the action of colchicine, a well-known anticancer agent .

Neuropharmacological Effects

The neuropharmacological potential of this compound is also under investigation. Compounds with structural similarities have shown promise in treating neurological disorders due to their interactions with serotonin receptors. These interactions may lead to mood enhancement and anxiolytic effects, positioning them as candidates for further psychopharmacological research .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis, inhibits tubulin polymerization, effective against various cancer cell lines. |

| Neuropharmacological | Potential agonist/antagonist at serotonin receptors, possible mood enhancement and anxiolytic effects. |

Wirkmechanismus

The mechanism of action of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methylindole: A precursor in the synthesis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine.

N-Methylindole: Another indole derivative with similar structural features.

N-Methyl-1H-indole-3-methanamine: A compound with a similar methanamine group but different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine, also known by its CAS number 3514-15-6, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, particularly in relation to cancer treatment and other therapeutic areas.

Synthesis and Structural Characteristics

The compound is synthesized through various methods, including the N-methylation of indole derivatives. The general structure can be represented as follows:

The synthesis typically involves the reaction of indole derivatives with methylating agents under controlled conditions. The purity and identity of the compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Antiproliferative Activity

Recent studies have focused on the antiproliferative effects of this compound against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The compound has shown promising results:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

These values indicate that the compound exhibits potent antiproliferative activity, particularly against MCF-7 cells, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its effects involves several pathways:

- Tubulin Polymerization Inhibition : The compound acts similarly to colchicine, inhibiting tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest in the G2/M phase .

- Induction of Apoptosis : Studies have shown that treatment with this compound induces apoptosis in a dose-dependent manner. This effect is significant in cancer cells, contributing to reduced cell viability and proliferation .

- Cell Cycle Arrest : Flow cytometric analysis revealed that exposure to this compound results in an increased percentage of cells in the G2/M phase, indicating effective cell cycle arrest .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : A systematic evaluation involving multiple concentrations demonstrated that this compound effectively reduces cell viability across various cancer types, reinforcing its potential as an anticancer agent.

- Comparative Analysis with Other Indoles : Comparative studies with other indole derivatives have shown that this compound possesses superior antiproliferative properties, making it a candidate for further development as a therapeutic agent against resistant cancer strains .

Eigenschaften

IUPAC Name |

N-methyl-1-(1-methylindol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12-8-10-7-9-5-3-4-6-11(9)13(10)2/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMINWSYCLTUQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464680 | |

| Record name | N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3514-15-6 | |

| Record name | N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.